Trifluoromethylation Kinetics: 2‑Iodo Reacts ~50× Faster Than 2‑Bromo with CF₃Cu
In competition kinetic experiments, 2‑iodopyridine is consumed by in situ generated (trifluoromethyl)copper approximately 50 times more rapidly than 2‑bromopyridine, while 2‑chloropyridine is almost completely inert [1]. This rate difference directly translates to preparative outcomes: 2‑iodopyridines afford the corresponding 2‑(trifluoromethyl)pyridines almost quantitatively, whereas 2‑bromopyridines give only moderate yields at best under identical conditions [1].
| Evidence Dimension | Relative reaction rate with (trifluoromethyl)copper |
|---|---|
| Target Compound Data | Consumed ~50× faster (2‑iodopyridine class) |
| Comparator Or Baseline | 2‑Bromopyridine: relative rate = 1 (reference baseline); 2‑Chloropyridine: essentially unreactive |
| Quantified Difference | Approximately 50‑fold rate advantage for iodo vs. bromo; chloro is inert |
| Conditions | Competition kinetics with (trifluoromethyl)copper generated in situ from CF₃SiMe₃, CuI, KF; Eur. J. Org. Chem. 2002 |
Why This Matters
For procurement decisions, the ~50‑fold kinetic advantage means shorter reaction times, lower catalyst loading, and higher space‑time yield when using the 2‑iodo compound rather than the 2‑bromo analog for CF₃ installation or halogen‑metal exchange.
- [1] Cottet, F.; Schlosser, M. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Eur. J. Org. Chem. 2002, 327–330. DOI: 10.1002/1099-0690(20021)2002:2<327::AID-EJOC327>3.0.CO;2-V. View Source
